molecular formula C23H19NO4 B8070978 Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-

Cat. No.: B8070978
M. Wt: 373.4 g/mol
InChI Key: JPABEUUJCXVKCD-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 4-substituted methylamino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s structure enables applications in solid-phase peptide synthesis (SPPS) and drug development, where selective deprotection is critical. Its molecular formula is C₂₃H₁₉NO₄, with an average mass of 373.41 g/mol .

Properties

IUPAC Name

4-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(13-24-16-11-9-15(10-12-16)23(26)27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPABEUUJCXVKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CNC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves the direct acylation of 4-(methylamino)benzoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). The reaction is catalyzed by a tertiary amine base, typically N-methylmorpholine (NMM), which neutralizes HCl generated during the acylation process.

Reaction Scheme:

4-(Methylamino)benzoic acid+Fmoc-ClNMM, NMPBenzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-+HCl\text{4-(Methylamino)benzoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{NMM, NMP}} \text{Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-} + \text{HCl}

Procedure and Optimization

  • Step 1: 4-(Methylamino)benzoic acid (1.0 equiv) is dissolved in anhydrous NMP under nitrogen atmosphere.

  • Step 2: NMM (2.0 equiv) is added, followed by dropwise addition of Fmoc-Cl (1.3 equiv) in NMP.

  • Step 3: The mixture is stirred at room temperature for 16–24 hours, monitored by HPLC or TLC for completion.

  • Step 4: The product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and washed with dichloromethane (DCM) to remove residual solvents.

Yield and Purity:

  • Typical yields range from 85–94% with HPLC purity >98%.

  • Key variables affecting yield include stoichiometric ratios of Fmoc-Cl (1.3–1.5 equiv) and reaction time (16–24 hours).

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Functionalization

In SPPS applications, the compound is synthesized on a resin-bound scaffold. Preloaded diaminobenzoate resins are acylated with Fmoc-protected amino acids using coupling agents such as HATU (1.2 equiv) and HBTU (1.0 equiv).

Procedure:

  • Step 1: The resin is swelled in DMF, and the Fmoc group is deprotected using 20% piperidine.

  • Step 2: 4-(Methylamino)benzoic acid (1.3 equiv) is coupled to the resin using HATU/NMM in DMF for 2 hours.

  • Step 3: The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold ether.

Performance Metrics:

  • Coupling efficiency: >95% (monitored by Kaiser test).

  • Final product purity: 90–95% after reverse-phase HPLC purification.

Solvent and Precipitation Optimization

Solvent Systems

Polar high-boiling solvents like tetramethylene sulfone (TMS) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both Fmoc-Cl and the benzoic acid derivative. Post-reaction dilution with water (20–60% v/v) induces precipitation, achieving >90% recovery .

Table 1: Solvent Impact on Yield

SolventTemperature (°C)Yield (%)Purity (HPLC)
NMP259499.4
DMF259198.7
DMSO408897.5

Purification Strategies

  • Precipitation: Water-induced precipitation at 0–5°C minimizes side-product formation.

  • Washing: Sequential washes with DCM/acetone (1:1) remove unreacted Fmoc-Cl and tertiary amines.

  • Recrystallization: Dissolution in hot acetone followed by slow cooling yields crystalline product (mp 174–176°C).

Industrial-Scale Production Considerations

Cost-Effective Synthesis

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters:

  • Residence Time: 30–60 minutes.

  • Temperature Control: 25–30°C to prevent Fmoc degradation.

  • Recycling: Solvents like NMP are recovered via vacuum distillation (105°C, 20–30 mmHg).

Table 2: Industrial vs. Lab-Scale Metrics

ParameterLab ScaleIndustrial Scale
Batch Size10–100 g1–10 kg
Yield90–94%88–92%
Solvent Recovery<50%>85%

Side Reactions and Mitigation

Common Side Products

  • Di-Fmoc Adducts: Overuse of Fmoc-Cl (>1.5 equiv) leads to bis-acylation at the methylamino group.

  • Hydrolysis: Residual moisture in solvents hydrolyzes Fmoc-Cl to Fmoc-OH, reducing yields.

Optimization Strategies

  • Stoichiometry Control: Fmoc-Cl limited to 1.3 equiv with rigorous anhydrous conditions.

  • Coupling Agents: HATU (1.2 equiv) improves activation efficiency over HBTU, reducing reaction time to 2 hours.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 12.14 (s, 1H, COOH), 7.76–7.89 (m, 8H, Fmoc aromatic), 4.33 (t, J = 6.25 Hz, 1H, Fmoc-CH).

  • IR (cm⁻¹): 1709 (C=O stretch), 1526 (N-H bend), 736 (Fmoc ring).

Purity Assessment

  • HPLC: C18 column, acetonitrile/water gradient (70:30 to 95:5), retention time 26.6 minutes .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Piperidine is often used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the free amine.

Scientific Research Applications

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to reveal the free amine for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Several analogs differ in substituent type and position on the benzene ring, influencing their chemical reactivity and biological interactions:

Compound Name Substituents (Position) Key Properties/Applications Reference
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoro-2-isopropoxybenzoic acid 5-Fluoro, 2-isopropoxy (Position 5, 2) Enhanced lipophilicity for membrane-targeting peptides
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic acid 3-(4-Chlorobenzyloxy) (Position 3) 85% synthesis yield; used in kinase inhibitors
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid 3-Isobutoxy (Position 3) 85% yield; potential for prodrug design
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid 3-Methyl (Position 3) 96% yield; high crystallinity for X-ray studies
4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]aminomethyl]benzoic acid Aminomethyl (Position 4) Used in linker chemistry for SPPS

Key Observations :

  • Electron-withdrawing groups (e.g., 5-fluoro) enhance stability against enzymatic degradation .
  • Bulkier substituents (e.g., 3-isobutoxy) improve steric hindrance, reducing unintended side reactions .
  • Methyl groups (e.g., 3-methyl) increase hydrophobicity, aiding in crystallization .

Variations in Carbon Chain Length and Branching

Analogs with modified carbon chains exhibit distinct physical properties and applications:

Compound Name Structure Melting Point (°C) Yield Application Reference
(R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pentanoic acid (65a) Pentanoic acid (R-configuration) 140–141 88% Glutamine mimics in phosphopeptides
(S)-5-Methyl-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hexanoic acid (65c) Hexanoic acid with methyl branch 120 89% Enhanced binding to reader domains
(R)-5-(4-tert-Butoxyphenyl)-4-Fmoc-amino-2-pentanoic acid (65f) Pentanoic acid with tert-butoxyphenyl 127 89% Targeted epigenetic modulation
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid Unsaturated chain (4-methylpent-4-enoic) 95% Conformational studies in peptides

Key Observations :

  • Branching (e.g., 65c) lowers melting points, improving solubility in organic solvents .
  • Aromatic substituents (e.g., 65f) enhance interactions with hydrophobic protein pockets .
  • Unsaturated chains (e.g., pent-4-enoic acid) introduce rigidity, affecting peptide secondary structures .

Functional Group Modifications

Additional functional groups expand utility in diverse synthetic pathways:

Compound Name Functional Group Application Reference
(S)-3-((Fmoc-amino)-2-(phenylsulfonamido)propanoic acid Sulfonamide group Inhibitors of sulfotransferases
4-(Benzyloxy)-2-(Fmoc-amino)-4-oxobutanoic acid Benzyloxy and ketone groups Prodrug activation via hydrolysis
4-(tert-Butoxy)-α-Fmoc-aminobenzenebutanoic acid tert-Butoxy and extended chain Stabilization of peptide helices

Key Observations :

  • Sulfonamide groups (e.g., ) improve binding to enzymatic active sites.
  • Benzyloxy groups (e.g., ) serve as photolabile protecting groups.

Commercial and Research Status

  • Active Research : Derivatives such as 65a–f are under investigation for epigenetic drug development .

Biological Activity

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- (commonly referred to as Fmoc-4-Amb-OH), is a compound that has gained attention in various fields due to its potential biological activities. This article explores its synthesis, structural characteristics, biological activities, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C23H19NO4
  • Molecular Weight : 373.41 g/mol
  • CAS Number : 164470-64-8
  • Physical State : Solid (white crystalline powder)
  • Melting Point : 215°C
  • Purity : ≥98% (HPLC)

Synthesis and Structural Characteristics

Fmoc-4-Amb-OH can be synthesized using various methods, including solid-phase synthesis techniques. The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is commonly used for protecting amino groups in peptide synthesis. The presence of the benzoic acid moiety contributes to its biological activity, particularly in interactions with proteins and other biomolecules.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including Fmoc-4-Amb-OH, exhibit promising anticancer properties. For instance, compounds derived from benzoic acid have been shown to inhibit the proliferation of cancer cells by modulating pathways involved in cell growth and apoptosis. A notable study highlighted that certain benzoic acid derivatives effectively reduced IL-15 dependent peripheral blood mononuclear cell (PBMC) proliferation, which is significant in the context of inflammatory and autoimmune disorders .

Inhibition of Cytokine Production

Research has demonstrated that benzoic acid derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This inhibition is crucial for developing therapeutic agents aimed at treating conditions characterized by chronic inflammation . The structure of these compounds allows them to interact specifically with target receptors, facilitating their role as potential anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The effectiveness of Fmoc-4-Amb-OH and its derivatives is influenced by their structural features. A study identified that compounds with specific functional groups exhibited higher inhibitory activity against IL-15Rα compared to others . The presence of an amide bond in the side chain was particularly noted as a critical feature for enhancing biological activity.

Case Studies

StudyFindings
Babu et al. (2000)Investigated the synthesis and stability of Fmoc amino acid derivatives; highlighted their potential in peptide synthesis .
Recent Research (2023)Identified new benzoic acid derivatives with low molecular weight that inhibit IL-15 signaling; demonstrated significant reduction in cytokine secretion .
Pharmacological StudyEvaluated the anti-inflammatory effects of benzoic acid derivatives; found promising results in reducing inflammatory markers in vitro .

Q & A

Advanced Research Question

  • SPR/MS : Surface plasmon resonance paired with mass spectrometry identifies binding partners and kinetic parameters (e.g., KdK_d).
  • Cellular assays : Luciferase reporter systems or Western blotting measure downstream signaling modulation (e.g., STAT3 pathway inhibition) .
  • Molecular docking : Computational models (AutoDock Vina) predict binding poses to guide mutagenesis studies .

How should researchers address the lack of ecological toxicity data in risk assessments?

Advanced Research Question
Given limited ecotoxicological data , employ:

  • Read-across approaches : Use data from structurally similar Fmoc compounds (e.g., biodegradability of Fmoc-alanine).
  • Microcosm studies : Evaluate soil/water degradation pathways under controlled conditions.
  • OECD guidelines : Follow Test No. 301 (ready biodegradability) and No. 211 (daphnia toxicity) for preliminary assessments.

What computational tools are recommended for modeling the compound’s conformational dynamics?

Advanced Research Question

  • MD simulations : GROMACS or AMBER simulate solvation effects and Fmoc-group flexibility.
  • DFT calculations : Gaussian09 optimizes ground-state geometries and predicts spectroscopic properties (e.g., IR, NMR shifts).
  • Docking scaffolds : Use PyMOL to visualize interactions with proteins (e.g., SH2 domains in STAT3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.